Dynorphin (1-11)
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Overview
Description
Dynorphin-(1-11) is a peptide fragment derived from the larger peptide dynorphin A. Dynorphins are a class of opioid peptides that are produced from the precursor protein prodynorphin. These peptides are known for their potent effects on the kappa opioid receptor, which is involved in modulating pain, stress, and mood .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dynorphin-(1-11) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While industrial-scale production of dynorphin-(1-11) is less common, the principles of SPPS can be scaled up. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process remains crucial to ensure the peptide’s purity and activity .
Chemical Reactions Analysis
Types of Reactions: Dynorphin-(1-11) primarily undergoes enzymatic cleavage reactions in biological systems. These reactions are catalyzed by peptidases, which break down the peptide into smaller fragments. The peptide does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: Enzymatic reactions involving dynorphin-(1-11) require specific peptidases and physiological conditions such as neutral pH and body temperature. In synthetic settings, reagents like trifluoroacetic acid (TFA) are used during the cleavage from the resin in SPPS .
Major Products: The enzymatic cleavage of dynorphin-(1-11) results in smaller peptide fragments, which may still retain some biological activity. The exact nature of these fragments depends on the specific peptidases involved .
Scientific Research Applications
Dynorphin-(1-11) has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in modulating pain, stress, and mood through its interaction with the kappa opioid receptor.
Medicine: Explored for potential therapeutic applications in treating pain, addiction, and mood disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
Dynorphin-(1-11) exerts its effects primarily through the kappa opioid receptor, a G-protein-coupled receptor. Upon binding to this receptor, dynorphin-(1-11) induces a conformational change that activates intracellular signaling pathways. This activation leads to the modulation of neurotransmitter release, resulting in effects such as analgesia, dysphoria, and stress response .
Comparison with Similar Compounds
Dynorphin A: The parent peptide from which dynorphin-(1-11) is derived. It has a longer sequence and broader range of biological activities.
Dynorphin B: Another peptide derived from prodynorphin, with similar but distinct effects on the kappa opioid receptor.
Big Dynorphin: A larger peptide that includes both dynorphin A and dynorphin B sequences.
Uniqueness: Dynorphin-(1-11) is unique in its specific sequence and its ability to selectively interact with the kappa opioid receptor. Its shorter length compared to dynorphin A makes it a valuable tool in studying the structure-activity relationships of opioid peptides .
Properties
CAS No. |
79985-34-5 |
---|---|
Molecular Formula |
C63H103N21O13 |
Molecular Weight |
1362.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C63H103N21O13/c1-5-37(4)51(58(94)80-44(20-13-29-74-63(70)71)59(95)84-30-14-21-48(84)57(93)81-45(60(96)97)17-9-10-26-64)83-54(90)43(19-12-28-73-62(68)69)78-53(89)42(18-11-27-72-61(66)67)79-55(91)46(31-36(2)3)82-56(92)47(33-38-15-7-6-8-16-38)77-50(87)35-75-49(86)34-76-52(88)41(65)32-39-22-24-40(85)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,85H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H,75,86)(H,76,88)(H,77,87)(H,78,89)(H,79,91)(H,80,94)(H,81,93)(H,82,92)(H,83,90)(H,96,97)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |
InChI Key |
WZHQALIQGVYQGG-QFIUEGLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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